molecular formula C9H19NO B13608104 3-Isobutylpiperidin-3-ol

3-Isobutylpiperidin-3-ol

Cat. No.: B13608104
M. Wt: 157.25 g/mol
InChI Key: AWCWJSQPELXJLR-UHFFFAOYSA-N
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Description

3-Isobutylpiperidin-3-ol: is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications. The presence of an isobutyl group and a hydroxyl group at the third position of the piperidine ring makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylpiperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isobutylamine and a suitable piperidine precursor.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the piperidine ring. This can be achieved through various methods, including cyclization of N-substituted amines with appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Utilizing catalysts to facilitate the hydrogenation of precursor compounds to form the desired piperidine derivative.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding piperidine derivative.

    Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

3-Isobutylpiperidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Isobutylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom, widely used in medicinal chemistry.

    Isobutylamine: A simple amine with an isobutyl group, used as a precursor in various chemical syntheses.

    3-Hydroxypiperidine: A piperidine derivative with a hydroxyl group at the third position, similar to 3-Isobutylpiperidin-3-ol but lacking the isobutyl group.

Uniqueness: this compound is unique due to the presence of both the isobutyl group and the hydroxyl group at the third position of the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(2-methylpropyl)piperidin-3-ol

InChI

InChI=1S/C9H19NO/c1-8(2)6-9(11)4-3-5-10-7-9/h8,10-11H,3-7H2,1-2H3

InChI Key

AWCWJSQPELXJLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCNC1)O

Origin of Product

United States

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